molecular formula C33H58O11S2 B13796898 [25-(3,5-Disulfooxyphenyl)-9-hydroxypentacosan-10-yl] acetate

[25-(3,5-Disulfooxyphenyl)-9-hydroxypentacosan-10-yl] acetate

Cat. No.: B13796898
M. Wt: 694.9 g/mol
InChI Key: DAUUXQVVIRUBGV-UHFFFAOYSA-N
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Description

[25-(3,5-Disulfooxyphenyl)-9-hydroxypentacosan-10-yl] acetate is a complex organic compound characterized by its unique structure, which includes a phenyl group substituted with disulfooxy groups and a hydroxypentacosanyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [25-(3,5-Disulfooxyphenyl)-9-hydroxypentacosan-10-yl] acetate typically involves multiple steps, starting with the preparation of the phenyl group with disulfooxy substitutions. This can be achieved through sulfonation reactions using reagents such as sulfur trioxide or chlorosulfonic acid. The hydroxypentacosanyl chain is then introduced through a series of reactions, including esterification and hydroxylation.

Industrial Production Methods

Industrial production of this compound may involve large-scale sulfonation and esterification processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions is crucial to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

[25-(3,5-Disulfooxyphenyl)-9-hydroxypentacosan-10-yl] acetate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form ketones or carboxylic acids.

    Reduction: The sulfooxy groups can be reduced to hydroxyl groups under specific conditions.

    Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Conversion to hydroxyl derivatives.

    Substitution: Formation of new functionalized derivatives.

Scientific Research Applications

Chemistry

In chemistry, [25-(3,5-Disulfooxyphenyl)-9-hydroxypentacosan-10-yl] acetate is used as a precursor for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.

Biology

In biological research, this compound can be used to study the effects of sulfooxy and hydroxyl groups on biological systems. It may serve as a model compound for understanding the interactions of similar structures in biological environments.

Medicine

Potential applications in medicine include the development of new drugs or therapeutic agents. The compound’s unique functional groups may provide specific interactions with biological targets, leading to novel treatments.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals, polymers, and materials with unique properties.

Mechanism of Action

The mechanism of action of [25-(3,5-Disulfooxyphenyl)-9-hydroxypentacosan-10-yl] acetate involves its interaction with molecular targets through its sulfooxy and hydroxyl groups. These interactions can lead to various biological effects, such as enzyme inhibition or activation, receptor binding, and modulation of signaling pathways. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and the length of its carbon chain. This unique structure provides distinct chemical and biological properties, making it valuable for specialized applications.

Properties

Molecular Formula

C33H58O11S2

Molecular Weight

694.9 g/mol

IUPAC Name

[25-(3,5-disulfooxyphenyl)-9-hydroxypentacosan-10-yl] acetate

InChI

InChI=1S/C33H58O11S2/c1-3-4-5-6-17-20-23-32(35)33(42-28(2)34)24-21-18-15-13-11-9-7-8-10-12-14-16-19-22-29-25-30(43-45(36,37)38)27-31(26-29)44-46(39,40)41/h25-27,32-33,35H,3-24H2,1-2H3,(H,36,37,38)(H,39,40,41)

InChI Key

DAUUXQVVIRUBGV-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCC(C(CCCCCCCCCCCCCCCC1=CC(=CC(=C1)OS(=O)(=O)O)OS(=O)(=O)O)OC(=O)C)O

Origin of Product

United States

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